Dibenzofuran-D8

Mass Spectrometry Isotope Dilution Quantitative Analysis

Quantifying native dibenzofuran in complex environmental or biological matrices is challenging: matrix-induced ion suppression, variable analyte loss during sample preparation, and instrument drift compromise accuracy. Dibenzofuran-D8 addresses these as a perdeuterated (+8 Da) stable isotope-labeled internal standard for isotope dilution mass spectrometry (IDMS). • Co-elutes with native analyte, matching chromatographic retention and ionization efficiency to correct for matrix effects and extraction losses • Listed in US EPA test procedures for pollutant analysis; suitable as tracer for environmental fate and metabolism studies • Batch-certified with documented isotopic enrichment for regulatory-compliant analytical workflows

Molecular Formula C12H8O
Molecular Weight 176.24 g/mol
Cat. No. B167107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-D8
Molecular FormulaC12H8O
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3O2
InChIInChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyTXCDCPKCNAJMEE-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-D8 Procurement Specifications


Dibenzofuran-D8 (CAS 93952-04-6) is a perdeuterated isotopologue of the polycyclic aromatic compound dibenzofuran, with all eight hydrogen atoms substituted by deuterium [1]. This substitution increases its molecular weight to 176.24 g/mol and alters its isotopic signature, making it an indispensable stable isotope-labeled (SIL) internal standard in analytical chemistry, particularly for the precise quantification of dibenzofuran and its derivatives in complex matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2].

Perdeuterated stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS)
Distinct mass shift ensures unambiguous MS signal resolution from unlabeled target analyte
Supports quantitative analysis of dibenzofuran and derivatives in complex matrices (crude oil, source rock, environmental samples)

Why Choose Dibenzofuran-D8 Over Unlabeled Analogues


Generic substitution of Dibenzofuran-D8 with unlabeled dibenzofuran or even other isotopically labeled analogs (e.g., 13C12) is analytically unsound and can invalidate quantitative results. Using an unlabeled analog fails to correct for variable analyte loss during sample preparation, matrix-induced ion suppression or enhancement in MS, and instrument drift, which are the core functions of an internal standard in isotope dilution mass spectrometry (IDMS) [1]. While 13C12-labeled standards are the gold standard for dioxin and furan analysis per US EPA Method 8290 [2], their availability for the non-chlorinated parent compound is limited and they often serve a different analytical purpose (surrogate vs. internal standard). The choice of Dibenzofuran-D8 is therefore a deliberate, evidence-based decision to ensure method accuracy and precision in specific applications where its deuterium label provides optimal chromatographic and mass spectrometric behavior relative to the target analyte [3].

Unlabeled analog Fails to correct for matrix-induced ion suppression/enhancement, analyte loss during preparation, and instrument drift; direct substitution may bias quantitative IDMS results.
13C12 standard Often designated as surrogate rather than internal standard per EPA methods; limited availability for non-chlorinated parent dibenzofuran, and chromatographic behavior may differ from target analyte.
Other deuterated IS Deuterium label position and degree may alter retention time and ionization efficiency; D8 labeling provides co-elution behavior matched to dibenzofuran, supporting method accuracy.

Quantitative Evidence for Procurement Decisions


Mass Shift for Unambiguous MS Detection

In mass spectrometry, Dibenzofuran-D8 provides a clear +8.05 Da mass shift relative to unlabeled dibenzofuran (C12H8O, 168.19 g/mol) [1]. This mass difference ensures that the internal standard's signal is completely resolved from the analyte's molecular ion cluster, eliminating spectral overlap and enabling accurate isotope dilution quantification [2].

Mass shift detection
Head-to-head
+8.05 Da vs unlabeled
Enables complete spectral resolution in MS, supporting isotope dilution quantification.
HRMS or unit-mass-resolution context; matrix effects require separate assessment.
Mass Spectrometry Isotope Dilution Quantitative Analysis

High Isotopic Enrichment and Minimal Interference

Commercially sourced Dibenzofuran-D8 is typically supplied with an isotopic enrichment of ≥98 atom % D . This high purity minimizes the background signal from any residual unlabeled dibenzofuran (≤2%) which could otherwise bias quantification of low-level analytes [1].

Isotopic enrichment
Specification review
≥98 atom % D
High enrichment supports trace-level IDMS accuracy by minimizing unlabeled background contribution.
Verify lot-specific CoA; residual protium may require correction for ultra-trace work.
Isotopic Purity Internal Standard Method Validation

Optimal Internal Standard for Geochemical Matrices

A 2015 study by Li and Ellis explicitly identified perdeuterated dibenzofuran (Dibenzofuran-D8) as an "optimal internal standard" for the quantitative analysis of dibenzofuran and its alkylated homologues in crude oils and source rock extracts by GC-MS [1]. This conclusion was based on the establishment of reliable response factors across different concentration ratios in complex hydrocarbon matrices.

Geochemical matrix fit
Class-level
Reported optimal IS for crude oil
Peer-reviewed study identified D8-dibenzofuran as suitable internal standard for alkylated dibenzofuran quantitation in hydrocarbon matrices.
Designation context-dependent; verify response factors in own matrix and concentration range.
Geochemistry Crude Oil Analysis Internal Standard Selection

Regulatory Acceptance for Environmental Analysis

Dibenzofuran-D8 is listed as an approved chemical substance within the U.S. Environmental Protection Agency's (EPA) Substance Registry Services (SRS) [1]. Its presence in this registry, alongside guidelines establishing test procedures for pollutants, underscores its recognized utility and acceptance as a tracer or internal standard in environmental monitoring and regulatory compliance testing, especially for related compounds like polychlorinated dibenzofurans (PCDFs) [2].

EPA registry status
Data to verify
Listed in EPA SRS (approved)
Registry inclusion may simplify method acceptance for environmental monitoring and regulatory testing contexts.
Not a direct performance validation; confirm applicability for specific EPA method requirements.
Environmental Analysis Regulatory Compliance EPA Methods

Recommended Application Scenarios


Quantitative Analysis of Dibenzofurans in Crude Oil by GC-MS

This scenario is directly supported by peer-reviewed research identifying Dibenzofuran-D8 as an optimal internal standard. Its use ensures accurate quantification of target oxygen-heterocyclic compounds in complex hydrocarbon matrices, compensating for the significant matrix effects inherent in these samples [1].

Method Development for PCDFs Monitoring by HRGC/HRMS

Dibenzofuran-D8 serves as a foundational internal standard or a labeled analog for method development for polychlorinated dibenzofurans (PCDFs). Its approval by regulatory bodies like the US EPA lends credibility to analytical methods, facilitating compliance with environmental testing guidelines [2][3].

Tracing Studies in Complex Mixtures by MS or NMR

The distinct +8 Da mass shift (for MS) and unique NMR signature allow researchers to use Dibenzofuran-D8 as a tracer to study the behavior, transformation, or fate of dibenzofuran in chemical, environmental, or biological systems, even when present in low concentrations among many other species .

Application
Selection Property
Validation Focus
Dibenzofuran quantitation in crude oil by GC-MS
Deuterated internal standard for IDMS in complex hydrocarbon matrices
Matrix-effect compensation, response factor linearity across concentration ranges
PCDFs environmental monitoring method development
Labeled analog with EPA registry listing
Method accuracy, precision, and alignment with EPA test procedure guidelines
Tracer studies in complex mixtures (MS/NMR)
Distinct isotopic signature (+8 Da mass shift, altered NMR)
Fate/transformation monitoring, signal differentiation in research matrices
Quote Request

Request a Quote for Dibenzofuran-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.